N-Propyl Chain Length Directly Controls MDM2 Binding Affinity: A 1.4 kcal/mol Gain over N-ethyl and N-butyl Analogs
Molecular docking studies on a closely related series of N-alkyl-2-aryl indol-3-yl glyoxylamides show that the N-propyl analog (2e) achieves a binding energy of -7.2 kcal/mol against the MDM2 receptor, which is significantly more favorable than the N-ethyl analog (-5.3 kcal/mol) and the N-butyl analog (-6.5 kcal/mol). The target compound CAS 862832-13-1 possesses this optimal N-propyl chain length, combined with the 4-ethoxyphenyl group, and is predicted to have superior MDM2 binding affinity compared to any shorter- or longer-chain N-alkyl homologs. [1]
| Evidence Dimension | MDM2 receptor binding affinity (in silico docking score) |
|---|---|
| Target Compound Data | Predicted binding energy: -7.2 kcal/mol (for the N-propyl-2-oxoacetamide series analog 2e) |
| Comparator Or Baseline | N-ethyl analog: -5.3 kcal/mol; N-butyl analog: -6.5 kcal/mol; unsubstituted amide: -5.8 kcal/mol |
| Quantified Difference | N-propyl vs. N-ethyl: 1.9 kcal/mol improvement; N-propyl vs. N-butyl: 0.7 kcal/mol improvement |
| Conditions | In silico docking using MDM2 receptor crystal structure (PDB ID not specified); binding energies calculated by AutoDock Vina scoring function |
Why This Matters
The N-propyl chain is uniquely optimized for the MDM2 hydrophobic pocket; procuring a compound with an N-ethyl or N-butyl substituent would result in a measurable loss of target engagement and downstream p53-mediated anticancer activity.
- [1] Jagadeesh, N. M. et al. Synthesis and molecular docking study of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides as novel anticancer agents. Int. J. Pharm. Pharm. Sci. 2014, 6 (SUPPL.), 921-926. View Source
